N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride
Description
This compound features a propanamide backbone substituted with a 3-(trifluoromethyl)phenyl group and a 2-methyl moiety. A sulfamoyl group (-SO₂-NH-CH₂-CH₂-NH₂) is attached to the phenyl ring, providing hydrogen-bonding capabilities and polarity. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
N-[3-(2-aminoethylsulfamoyl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3S.ClH/c1-13(10-14-4-2-5-15(11-14)19(20,21)22)18(26)25-16-6-3-7-17(12-16)29(27,28)24-9-8-23;/h2-7,11-13,24H,8-10,23H2,1H3,(H,25,26);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUMBUFWWOATNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)NC2=CC(=CC=C2)S(=O)(=O)NCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as Z1456467176, is the P2X7 receptor (P2X7R) . P2X7R is a key player in the activation of the NLRP3 inflammasome, a central process in initiating gout flares.
Mode of Action
Z1456467176 acts as an allosteric inhibitor of P2X7R. It binds to the drug-binding pocket of P2X7R, thereby acting as a potential antagonist. This binding inhibits the unique conformational rearrangement of P2X7R upon ATP binding, which is critical for the activation of the NLRP3 inflammasome.
Biochemical Pathways
The compound’s action affects the NLRP3-caspase-1-IL-1β pathway . In the presence of ATP, Z1456467176 blocks ATP-induced activation of this pathway. This inhibition disrupts the downstream effects of the pathway, including the activation of the NLRP3 inflammasome, a key event in the initiation of gout flares.
Pharmacokinetics
Its efficacy in reducing gouty joint inflammation in rats suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties.
Biochemical Analysis
Biochemical Properties
The compound N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride interacts with the P2X7 receptor. The P2X7 receptor is a key player in the activation of the NLRP3 inflammasome, a process central to initiating gout flares.
Cellular Effects
In functional assays, ATP- or BzATP-induced P2X7R function was assessed in HEK-293T cells in vitro overexpressing hP2X7R and macrophages. N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride exhibited a stable and significant P2X7R inhibitory effect.
Molecular Mechanism
N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride blocks ATP-induced activation of the NLRP3-caspase-1-IL-1β pathway. Molecular docking and molecular dynamics simulation studies showed that the P27XR protein conformation was remodeled by this compound.
Dosage Effects in Animal Models
In MSU crystal-induced gout, the presence and involvement of ATP were confirmed. N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride exerted promising effects in reducing gouty joint inflammation in rats.
Biological Activity
N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride, also known as Z1456467176, is a compound that has garnered attention in pharmacological research, particularly for its potential therapeutic applications. This article explores the biological activities of this compound, focusing on its mechanisms, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C16H20ClF3N2O2S
- Molecular Weight : 396.86 g/mol
The presence of the sulfonamide group and trifluoromethyl moiety significantly influences its biological activity.
Z1456467176 primarily acts as an allosteric inhibitor of the P2X7 receptor (P2X7R), a pivotal player in inflammatory processes. The P2X7R is an ATP-gated ion channel that regulates the activation of the NLRP3 inflammasome, which is crucial in various inflammatory diseases, including gout.
- P2X7 Receptor Inhibition :
- Impact on Inflammatory Pathways :
Anti-inflammatory Effects
In preclinical models, particularly using rat models of gout induced by monosodium urate (MSU) crystals, Z1456467176 exhibited significant anti-inflammatory effects:
- Reduction of Joint Inflammation : The compound substantially decreased joint swelling and pain associated with gout flares.
- Cytokine Modulation : It inhibited the release of pro-inflammatory cytokines such as IL-1β, demonstrating its potential as a therapeutic agent for gout and possibly other inflammatory diseases .
Anticancer Activity
Recent studies have also explored the anticancer properties of Z1456467176:
- Cell Line Studies : Compounds with similar structural motifs have shown promising results against various cancer cell lines. For example, derivatives with sulfonyl and trifluoromethyl groups have demonstrated lower IC50 values compared to standard chemotherapeutics like Doxorubicin .
- Mechanistic Insights : Molecular docking studies suggest that these compounds may inhibit key proteins involved in cancer cell proliferation and survival pathways .
Case Studies
Several studies highlight the efficacy of Z1456467176 in different biological contexts:
- Gout Treatment :
- Cancer Research :
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound
- Molecular Formula : C₁₉H₂₁ClF₃N₃O₃S (estimated from structural analogs).
- Key Features: Trifluoromethylphenyl group (electron-withdrawing, lipophilicity). Sulfamoyl group with aminoethyl chain (polarity, hydrogen bonding). Hydrochloride salt (improved solubility).
Compound 35 ()
- Structure : 3-((3,5-Bis(trifluoromethyl)phenyl)sulfonyl)-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide.
- Molecular Weight : 570.07 g/mol.
- Key Differences: Sulfonyl (-SO₂-) vs. Nitro and trifluoromethyl substituents: Enhanced electron-withdrawing effects.
- Yield: 69% .
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide ()
- Molecular Formula: C₁₂H₁₃ClF₃NO.
- Key Features :
- Chloro and trifluoromethyl substituents.
- Dimethylpropanamide backbone (steric hindrance).
- Implications : Crystal packing via N–H⋯O hydrogen bonds suggests solid-state stability. Lack of a sulfamoyl group may reduce solubility compared to the target .
3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide ()
- Key Features :
- Ferrocenylmethoxy group (bulky, redox-active).
- Hydroxy and nitro groups (additional hydrogen-bonding sites).
- Implications : Ferrocene introduces redox activity, which the target compound lacks. The hydroxy group may increase acidity .
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride ()
- Molecular Formula : C₁₂H₁₆ClFN₂O.
- Key Features :
- Fluorophenyl group (moderate lipophilicity).
- Primary amine and hydrochloride salt.
- Implications : Similar salt form to the target compound but lacks sulfamoyl and trifluoromethyl groups, likely reducing target engagement specificity .
Q & A
Q. What are the recommended methods for synthesizing this compound with optimal yield?
Synthesis optimization involves adjusting reaction parameters such as solvent polarity, temperature, and catalyst loading. For analogs with trifluoromethylphenyl and sulfamoyl groups, yields of 68–71% have been achieved using stepwise coupling of sulfonamide intermediates with activated esters under inert atmospheres . Experimental design principles (e.g., factorial design) can systematically identify critical variables, reducing trial-and-error approaches . Purification via column chromatography with gradients of ethyl acetate/hexane is advised to isolate the hydrochloride salt.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- 1H/19F NMR : Resolve methyl, trifluoromethyl, and sulfamoyl proton environments. For example, trifluoromethyl groups show distinct 19F NMR shifts near -60 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ions) and purity (>90% via high-resolution MS) .
- X-ray Crystallography : Resolve torsional angles (e.g., C—C—N—C torsion ~170°) and hydrogen-bonding networks (N—H⋯O) in crystalline forms .
Advanced Research Questions
Q. How can molecular docking studies guide the validation of this compound as a P2X7R antagonist?
Use Schrödinger’s Glide module with PDB 5U1X as the receptor model. Prioritize compounds with strong binding affinity to the antagonist pocket, validated by dye uptake assays measuring NLRP3 inflammasome inhibition. Cross-validate docking results with mutational studies (e.g., alanine scanning of key residues) to confirm binding hotspots .
Q. What strategies resolve discrepancies between computational predictions and experimental structural data?
If NMR-derived conformations conflict with docking poses:
- Perform molecular dynamics (MD) simulations (100+ ns) to assess flexibility in solution.
- Use ensemble docking to account for multiple receptor conformations.
- Validate with mutagenesis (e.g., disrupting predicted hydrogen bonds) to test functional impacts .
Q. How should researchers analyze purity and stability under varying storage conditions?
- Purity : Combine HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection for non-UV-active groups .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolytic or oxidative byproducts (e.g., cleavage of sulfamoyl groups) .
Q. What experimental approaches elucidate the role of hydrogen-bonding networks in biological activity?
- Crystallography : Identify key interactions (e.g., N—H⋯O bonds stabilizing the active conformation) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to P2X7R.
- Site-directed mutagenesis : Replace hydrogen-bonding residues (e.g., Gln132 in P2X7R) to assess activity loss .
Methodological Considerations
Q. How to design dose-response experiments for in vitro efficacy studies?
Use a logarithmic concentration range (1 nM–100 μM) in triplicate. Include positive controls (e.g., AZ10606120 for P2X7R) and measure IL-1β release in THP-1 macrophages. Apply nonlinear regression (GraphPad Prism) to calculate IC50 values, ensuring R² > 0.95 .
Q. What statistical methods are robust for analyzing contradictory data in SAR studies?
Employ multivariate analysis (e.g., PCA or PLS regression) to disentangle electronic (e.g., trifluoromethyl) vs. steric (e.g., methyl groups) effects. Use Bland-Altman plots to assess agreement between computational and experimental binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
